Avocadene
Description
Definition and Chemical Classification within Natural Products Research
Avocadene, systematically known as 16-heptadecene-1,2,4-triol, is a significant polyhydroxylated fatty alcohol (PFA) comprising 17 carbon atoms. wikipedia.org Within the broader field of natural products research, this compound is classified as an acetogenin (B2873293), a family of compounds distinguished by their unique long-chain fatty acid structures. wikipedia.orglipidmaps.org More specifically, it falls under the category of long-chain fatty alcohols, which are characterized by an aliphatic tail containing 13 to 21 carbon atoms. uni.lu The precise chemical structure of this compound is identified as (R,R)-1,2,4-trihydroxy-16-heptadecene. wikidata.org Natural products, such as this compound, are bioactive chemical compounds synthesized by living organisms, playing crucial roles in various biological and ecological contexts.
Natural Occurrence and Distribution in Persea americana Tissues
This compound is predominantly found in the Persea americana plant, commonly known as the avocado. Its distribution varies across different tissues of the fruit. Research indicates that this compound is present in both the pulp and seeds, with higher concentrations typically observed in the seeds. Specifically, the mean amount of this compound is reported as 0.22 ± 0.04 mg/g in avocado pulp and 0.43 ± 0.04 mg/g in avocado seeds. wikipedia.orguni.lu Beyond the edible pulp and seeds, this compound can also be found in avocado leaves and peels. lipidmaps.orgcontaminantdb.ca The presence of acetogenins (B1209576), including this compound, is reported to be exclusive to species within the genus Persea of the Lauraceae family. nih.govcve.edu.au It is important to note that the quantities of this compound within avocado tissues can exhibit variability influenced by factors such as the avocado's maturation stage, climatic conditions, and soil composition. uni.lu
Table 1: Natural Occurrence and Distribution of this compound in Persea americana Tissues
| Tissue Type | Mean Concentration (mg/g) |
| Pulp | 0.22 ± 0.04 wikipedia.orguni.lu |
| Seed | 0.43 ± 0.04 wikipedia.orguni.lu |
| Leaves | Present lipidmaps.orgcontaminantdb.ca |
| Peels | Present lipidmaps.orgcontaminantdb.ca |
Contextualization within Current Biochemical and Biomedical Research Paradigms
This compound has garnered significant academic interest, positioning itself within current biochemical and biomedical research paradigms due to its diverse potential biological activities, particularly concerning cancer and metabolic disorders. wikipedia.orgnih.gov Research paradigms encompass the theoretical frameworks and assumptions that guide scientific inquiry, influencing the design and interpretation of studies.
Within biochemical research , studies on this compound primarily focus on its mechanism of action. A key finding is its ability to inhibit mitochondrial fatty acid oxidation (FAO). wikipedia.orgnih.gov This inhibition is attributed to this compound's capacity to bind to very long-chain acyl-CoA dehydrogenase (VLCAD), an essential enzyme in the FAO pathway. wikipedia.org This disruption of energy metabolism has been shown to reverse insulin (B600854) resistance in obesity models and induce selective cell death in certain cancer cells. wikipedia.org this compound's influence on cellular metabolism and signaling pathways is also a subject of ongoing investigation. wikipedia.org
In the realm of biomedical research , this compound is explored for its therapeutic potential. It has demonstrated promising anticancer properties, particularly against acute myeloid leukemia (AML) cells, where it selectively induces cell death while sparing normal blood cells. wikipedia.orgnih.gov Beyond its anticancer effects, this compound exhibits antimicrobial activity, effectively inhibiting the growth of gram-positive bacteria, including Staphylococcus aureus and Listeria monocytogenes. wikipedia.org This antimicrobial efficacy suggests its potential application as a natural preservative in food systems. wikipedia.org Furthermore, preliminary research has explored its anti-inflammatory and antioxidant effects, and its potential regulatory role in coagulation pathways is also under investigation. wikipedia.orgwikidata.org
Comparative Analysis with Related Polyhydroxylated Fatty Alcohols (PFAs)
This compound is frequently studied in conjunction with other polyhydroxylated fatty alcohols (PFAs) derived from avocados, most notably avocadyne (B107709). wikipedia.orguni.lu Both this compound and avocadyne are 17-carbon PFAs, but they differ structurally in their terminal unsaturation: this compound possesses an alkene (C=C), whereas avocadyne features an alkyne (C≡C). wikipedia.orguni.lu This seemingly minor structural variation leads to notable differences in their physicochemical and biological properties. wikipedia.org
For instance, avocadyne generally exhibits a higher melting point compared to this compound, a characteristic attributed to stronger intermolecular interactions facilitated by its alkyne group. wikipedia.org Regarding bioactivity, while both compounds demonstrate significant effects, their specific potencies and mechanisms can vary. Avocadyne has been shown to selectively eliminate acute myeloid leukemia (AML) cells and inhibit dengue virus replication, whereas this compound is particularly potent against gram-positive bacteria like Staphylococcus aureus. wikipedia.org
A common mixture studied in research is Avocatin B, which is a 1:1 mixture of this compound and avocadyne. wikipedia.orgnih.gov Other related PFA derivatives found in avocado include this compound 1-acetate, this compound 2-acetate, and this compound 4-acetate. lipidmaps.org this compound 1-acetate, an esterified derivative, is more lipophilic and is detected in avocado pulp at higher concentrations than persin, another acetogenin. wikipedia.org
Table 2: Comparative Properties of this compound and Avocadyne
| Property | This compound | Avocadyne |
| Terminal Unsaturation | Alkene (C=C) wikipedia.orguni.lu | Alkyne (C≡C) wikipedia.orguni.lu |
| Melting Point | Lower wikipedia.org | Higher wikipedia.org |
| Primary Antimicrobial Activity | Potent against gram-positive bacteria (e.g., S. aureus) wikipedia.org | Exhibits antimicrobial activity wikipedia.org |
| Primary Anticancer Activity | Induces cell death in AML cells wikipedia.org | Selectively eliminates AML cells wikipedia.org |
| IC50 (AML Cells) | 11.53 µM wikipedia.org | 3.10 µM wikipedia.org |
| Found in | Pulp, Seeds wikipedia.orguni.lu | Pulp, Seeds wikipedia.orguni.lu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
heptadec-16-ene-1,2,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)14-17(20)15-18/h2,16-20H,1,3-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEHQWFIOMAGBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCC(CC(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001003849 | |
| Record name | Heptadec-16-ene-1,2,4-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001003849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Avocadene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031042 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
83797-45-9 | |
| Record name | 16-Heptadecene-1,2,4-triol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83797-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 16-Heptadecene-1,2,4-triol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083797459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptadec-16-ene-1,2,4-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001003849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Avocadene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031042 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
68 °C | |
| Record name | Avocadene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031042 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Stereochemistry and Structure Activity Relationships of Avocadene
Elucidation of Avocadene Stereoisomers
This compound, chemically known as (2R,4R)-1,2,4-trihydroxyheptadec-16-ene, possesses two chiral centers at the C-2 and C-4 positions of its 17-carbon chain. This gives rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). Early structural elucidation studies confirmed that the naturally occurring form of this compound has its hydroxyl groups at the C-2 and C-4 positions in a syn orientation, corresponding to the (2R,4R) configuration. nih.gov The synthesis of all four stereoisomers has been crucial for investigating the impact of stereochemistry on biological activity. researchgate.net
Influence of Stereochemistry on Biological Activity Profiles
Research has unequivocally demonstrated that the stereochemistry of this compound is a pivotal factor governing its biological effects. Studies on the anti-leukemic properties of this compound stereoisomers have revealed a striking disparity in their efficacy. Specifically, the (2R,4R)-stereoisomer is the active form that induces significant cell death in acute myeloid leukemia (AML) cells. nih.gov In stark contrast, stereoisomers possessing an (S)-configuration at either chiral center fail to produce a significant cytotoxic effect. nih.gov This highlights a strict stereochemical requirement for its anti-leukemic activity. The differential activity among the stereoisomers underscores the highly specific nature of the molecular interactions between this compound and its biological targets.
Table 1: Biological Activity of this compound Stereoisomers
| Stereoisomer | Configuration at C-2 | Configuration at C-4 | Anti-AML Activity |
|---|---|---|---|
| 1 | R | R | Active |
| 2 | S | S | Inactive |
| 3 | R | S | Inactive |
| 4 | S | R | Inactive |
Structural Determinants of this compound's Functional Specificity
The functional specificity of this compound is dictated by key structural features that enable it to interact with its molecular targets. The precise (2R,4R)-stereochemistry is essential for this interaction. While the direct molecular target of this compound is a subject of ongoing research, studies on its close analogue, avocadyne (B107709), have shown that the (2R,4R)-configuration is required for binding to and inhibiting the mitochondrial enzyme very-long-chain acyl-CoA dehydrogenase (VLCAD). nih.gov This inhibition of fatty acid oxidation is a key mechanism behind its anti-leukemic effects. It is highly probable that the (2R,4R)-hydroxyl groups of this compound are critical for forming specific hydrogen bonds or other non-covalent interactions within the active site of its target protein, thereby ensuring a snug fit and subsequent modulation of the protein's function. Any deviation from this specific stereochemical arrangement, such as in the (S)-configured isomers, likely disrupts this precise interaction, leading to a loss of biological activity. nih.gov
Comparative Structural Analysis of this compound and Its Analogues
A comparative analysis of this compound with its structural analogues reveals how subtle changes in the molecule's structure can lead to significant differences in biological activity. The most pertinent analogue for comparison is avocadyne. These two compounds are nearly identical, with the key difference being the nature of the terminal unsaturation in their 17-carbon chains. This compound possesses a terminal double bond (alkene), whereas avocadyne has a terminal triple bond (alkyne). nih.gov
This seemingly minor modification has a profound impact on their biological activity profiles. While both are bioactive, their primary activities differ. This compound has been shown to strongly inhibit the growth of gram-positive microbes. nih.gov In contrast, avocadyne is a potent eliminator of AML cells and also exhibits anti-viral properties. nih.gov This divergence in activity suggests that while the (2R,4R)-dihydroxy functionality is crucial for the general bioactivity of this class of compounds, the terminal unsaturated group plays a significant role in determining their specific molecular targets and, consequently, their distinct biological effects.
Table 2: Comparative Features of this compound and Avocadyne
| Compound | Chemical Name | Key Structural Feature | Primary Biological Activity |
|---|---|---|---|
| This compound | (2R,4R)-1,2,4-trihydroxyheptadec-16-ene | Terminal Alkene | Inhibition of gram-positive microbes nih.gov |
| Avocadyne | (2R,4R)-1,2,4-trihydroxyheptadec-16-yne | Terminal Alkyne | Anti-leukemic and anti-viral nih.gov |
Biosynthetic Pathways and Natural Extraction Methodologies of Avocadene
Biosynthetic Considerations within Persea americana
The biosynthesis of avocadene in Persea americana is intricately linked to the plant's fatty acid metabolism. This compound belongs to the family of polyhydroxylated fatty alcohols (PFAs) and acetogenins (B1209576) uoguelph.caresearchgate.net. The metabolic pathways involved in acetogenin (B2873293) biosynthesis are closely related to fatty acid synthesis, encompassing processes such as chain elongation, desaturation, incorporation into complex lipids, and β-oxidation cuvillier.de. Research suggests a connection between this compound biosynthesis and the polyketide pathway cuvillier.deacs.org.
Key precursor molecules for acetogenin synthesis, including this compound, are thought to be fatty acids such as docosahexaenoic acid, α-linolenic acid, and linoleic acid frontiersin.orgnih.gov. Furthermore, odd-carbon chain fatty acids present in diacylglycerols (DAGs) and triacylglycerols (TAGs) within avocado seeds are considered a potential reservoir of these precursors frontiersin.orgnih.gov. A significant portion of this compound exists in esterified forms within the plant matrix, requiring alkaline saponification as a pre-treatment step to achieve optimal recovery during extraction researchgate.net.
Factors Influencing Natural this compound Content in Plant Tissues
The concentration of this compound in various Persea americana tissues is subject to several influencing factors:
Environmental and Agronomic Conditions: External factors such as climate, including temperature, relative humidity, and rainfall, significantly impact fruit quality and oil composition frontiersin.orgcabidigitallibrary.orghawaii.eduresearchgate.net. The specific soil type where the avocado tree is grown also contributes to the variability in the bioactive compound profile nih.gov.
Fruit Development Stage and Maturity: The accumulation of this compound, similar to other acetogenins, is known to occur during the development of the avocado seed frontiersin.orgnih.gov. As the fruit matures, its oil content generally increases, while its water content simultaneously decreases frontiersin.orgresearchgate.net. This compound has been identified in various parts of the avocado fruit, including the pulp, peel, leaves, and seeds uoguelph.ca.
Post-harvest Handling: The methods employed for handling avocado fruits after harvest can also influence their final bioactive compound composition nih.gov.
Reported this compound content in different parts of 'Hass' avocado fruit highlights these variations:
| Avocado Part | This compound Content (mg/g avocado, mean ± SD) | Reference |
| Pulp | 0.22 ± 0.04 | researchgate.net |
| Seed | 0.43 ± 0.04 | researchgate.net |
Advanced Extraction Protocols for this compound from Natural Sources
This compound can be extracted from various parts of the avocado fruit, including the pulp, peel, leaves, and seeds uoguelph.ca. Efficient extraction is crucial for maximizing yield and purity.
Solvent-based extraction remains a widely utilized method for isolating this compound. Common solvents employed include hexane (B92381), methanol (B129727), chloroform, ethyl acetate (B1210297), ethanol (B145695), and water uoguelph.cauoguelph.canih.govmdpi.comepo.orgscienceopen.comresearchgate.net. The efficiency of these methods is highly dependent on optimized parameters:
Solvent Type and Ratio: The choice of solvent and its ratio to the sample material are critical. For instance, a modified Folch protocol using a 2:1 chloroform-methanol mixture has been effectively adopted for total lipid extraction from avocado material uoguelph.ca.
Temperature and Time: These parameters significantly influence extraction yield. Studies on avocado oil extraction, for example, have identified optimal conditions such as 43 °C and 89.85 minutes using hexane with calcium carbonate (CaCO3) as a coadjuvant, yielding up to 48.06% oil researchgate.net.
Particle Size: Reducing the particle size of the avocado material increases the surface area, facilitating better solvent penetration and compound diffusion, thereby contributing to higher extraction yields nih.gov.
Pre-treatment: Alkaline saponification of the avocado material prior to solvent extraction has been shown to increase the recovery of this compound, as a significant portion exists in esterified forms researchgate.net.
Conventional solvent extraction techniques include maceration, where the plant material is soaked in a solvent, and Soxhlet extraction, a continuous extraction method that offers higher efficiency uoguelph.canih.gov. Cold pressing is another mechanical method, though it typically yields lower oil content compared to solvent methods, it can preserve more antioxidants and bioactive compounds uoguelph.ca.
To address limitations of conventional solvent extraction, such as long processing times and high solvent consumption, several advanced "green" extraction technologies have been explored:
Supercritical Fluid Extraction (SFE): This method utilizes supercritical carbon dioxide (scCO2) as a solvent, often with a co-solvent like ethanol to enhance solubility of more polar compounds cuvillier.deuoguelph.canih.govavocadosource.comavocadosource.com. SFE is considered a clean and selective technique, particularly effective for nonpolar compounds uoguelph.ca. While it can achieve avocado oil yields comparable to solvent methods (e.g., up to 63%), it can be energy-intensive and less suitable for highly polar or high molecular weight compounds uoguelph.canih.gov. Optimal conditions for avocado oil SFE have been reported at 532 atm and 81°C avocadosource.com.
Microwave-Assisted Extraction (MAE): MAE is a rapid, energy-efficient, and environmentally friendly technique that employs microwave energy to heat polar solvents in contact with the sample mdpi.comscienceopen.comucp.ptnih.govresearchgate.net. This process enhances cell wall disruption and improves the solubility of target compounds. For instance, optimal MAE conditions for extracting phenolic compounds from avocado seeds were found to be 58.3% ethanol concentration, 400 W microwave power, and 4.8 minutes extraction time scienceopen.com.
Ultrasound-Assisted Extraction (UAE): UAE utilizes ultrasound waves to induce cavitation, leading to the rupture of cell walls and the release of intracellular compounds mdpi.comresearcher.lifeactapol.netscielo.org.peanalis.com.my. This method allows for extraction at moderate temperatures with reduced solvent consumption. UAE has demonstrated higher efficiency than enzyme-aided extraction for phenolic compounds from avocado peel actapol.net. Optimal conditions for phenolic extraction from avocado seeds via UAE include 49 °C, 41.2% ethanol/water, and 65.5 minutes of sonication scielo.org.pe. Increased sonication time (up to 60 minutes) has been shown to enhance the extraction of various phytochemicals, including phenolics, flavonoids, and anthocyanins analis.com.my.
The table below summarizes typical parameters and reported yields for various extraction methods, though specific this compound yields can vary based on the exact matrix and conditions.
| Extraction Method | Solvent/Coadjuvant | Temperature | Time | Key Parameters/Notes | Reported Yields (General/Avocado Oil/Phenolics) | Reference |
| Solvent Extraction | Hexane, CaCO3 | 43 °C | 89.85 min | Optimization for avocado oil yield | 48.06% (avocado oil) | researchgate.net |
| SFE | scCO2, Ethanol | 81 °C | 2 hours | Optimal for avocado oil | Up to 63% (avocado oil) | uoguelph.caavocadosource.com |
| MAE | Ethanol (58.3%) | - | 4.8 min | Optimization for total phenolics from avocado seeds, 400 W | High phenolic content | scienceopen.com |
| UAE | Ethanol/Water (41.2%) | 49 °C | 65.5 min | Optimization for total phenolics from avocado seeds, 25 W/L | 145.170 - 146.569 mg GAE/g (phenolics) | scielo.org.pe |
Purification Techniques for Natural this compound
After initial extraction, purification steps are essential to isolate this compound from other co-extracted compounds.
Chromatographic techniques are indispensable for the separation and purification of this compound due to its structural similarity to other polyhydroxylated fatty alcohols and lipids present in avocado extracts.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely employed technique for both the identification and quantification of this compound uoguelph.caresearchgate.netfrontiersin.orgnih.govepo.orgmdpi.comacs.org. Various detection methods are coupled with HPLC, including UV/Vis, Photodiode Array (PDA), Electrospray Ionization-Time-of-Flight Mass Spectrometry (ESI-TOF-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS or LC/MS) uoguelph.caresearchgate.netfrontiersin.orgnih.govuoguelph.camdpi.comucp.ptmdpi.comacs.org.
Stationary Phases: Reverse-phase columns, such as C18, are commonly used for the separation of this compound and related compounds frontiersin.org.
Mobile Phases: Gradients of water and organic solvents, typically methanol, are utilized to achieve effective separation based on polarity differences. An example gradient involves starting with 20% water and 80% methanol for 15 minutes, transitioning to 5% water and 95% methanol for 10 minutes, then to 0% water and 100% methanol for 5 minutes, followed by an equilibration step frontiersin.org.
Other Chromatographic Techniques: Beyond analytical HPLC, preparative chromatography can be used for larger-scale purification of this compound mdpi.com. Liquid-liquid extraction, which involves partitioning compounds between two immiscible solvents of differing polarities, is also a common method to isolate components of interest from crude extracts uoguelph.ca. Recrystallization is another purification technique that can yield a mixture of this compound and avocadyne (B107709) with high purity, sometimes without the need for a chromatographic step epo.org.
Synthetic Strategies and Chemical Transformations of Avocadene
De Novo Asymmetric Synthesis of Avocadene and Its Stereoisomers
The total synthesis of this compound and its various stereoisomers has been accomplished through a highly efficient de novo asymmetric approach. This strategy allows for the creation of all possible stereoisomers from simple, commercially available starting materials. researchgate.netnih.govacs.orgacs.orgacs.org
Precursor Derivatization and Initial Scaffold Construction
The synthesis commences with the construction of an achiral acylpyruvate derivative. researchgate.netnih.gov This key precursor is prepared in a multi-step sequence from materials that are readily available commercially. nih.govacs.orgacs.org A pivotal step in forming the initial carbon scaffold is a Claisen condensation reaction. acs.orgacs.org Specifically, a ynone, such as pentadec-3-yn-2-one, is reacted with diethyl oxalate (B1200264) in the presence of a strong base like sodium hexamethyldisilazide (NaHMDS) to construct the ketoenolester framework essential for subsequent stereochemical control. acs.orgacs.org
Key Asymmetric and Diastereoselective Reduction Steps
With the core scaffold in place, the introduction of chirality is achieved through a series of highly selective reduction reactions. The first key step is a Noyori asymmetric reduction. researchgate.netnih.govacs.org This transfer hydrogenation, often employing a ruthenium catalyst with a chiral diamine ligand like TsDPEN, effectively reduces a ketone to a secondary alcohol with high enantioselectivity, establishing the first stereocenter. acs.org
Following the initial asymmetric reduction, a second reduction is performed on a β-hydroxyketone intermediate to establish the 1,3-diol stereochemistry characteristic of this compound. researchgate.net This step is diastereoselective, meaning it selectively forms one diastereomer over others. Chemists can control the outcome to produce either syn or anti diols by choosing appropriate reagents. researchgate.net For instance, the use of tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) is a mild and effective method for reducing acyclic β-hydroxy ketones to their corresponding anti diols with high diastereoselectivity. researchgate.net
Stereodivergent Synthesis Approaches for Multiple Congeners
A significant strength of this synthetic strategy is its stereodivergent nature, which provides access to a wide array of congeners. researchgate.netnih.govacs.orgacs.org By selecting the specific enantiomer of the Noyori catalyst, chemists can direct the synthesis toward either the natural configuration of this compound or its enantiomer. acs.org For example, using an (R,R)-Noyori catalyst leads to the naturally occurring stereochemical series, while switching to the (S,S)-catalyst allows for the synthesis of the unnatural enantiomers. acs.org
This approach has been successfully used to prepare all twelve possible stereoisomers of this compound, its alkyne analogue avocadyne (B107709), and its fully saturated analogue avocadane. nih.govacs.org The synthesis is highly efficient, yielding the target molecules in just 4-6 steps from the achiral acylpyruvate derivative. nih.govacs.orgacs.org
Chemical Derivatization of this compound
Chemical derivatization involves modifying the structure of a natural product to explore its structure-activity relationships or alter its properties.
Esterification Reactions: Synthesis of this compound Acetates
Esterification is a common derivatization reaction for molecules containing hydroxyl groups, such as this compound. The synthesis of this compound acetates, where one or more of the alcohol groups are converted to acetate (B1210297) esters, has been reported. cuvillier.de An example is (2R,4R)-1-Acetoxy-2,4-dihydroxy-heptadec-16-ene, an acetylated derivative of this compound. cuvillier.de In nature, this compound and avocadyne are often found in an esterified form. nih.gov
The general synthesis of esters from alcohols can be achieved through reactions with carboxylic acids or their derivatives, like acid anhydrides. youtube.com For example, the acetylation of a primary alcohol can be accomplished by reacting it with acetic anhydride. This type of transformation allows for the protection of hydroxyl groups or the modulation of the molecule's biological activity. nih.govmedcraveonline.com
Oxidation and Reduction Reactions of this compound
The chemical structure of this compound contains functional groups that are susceptible to oxidation and reduction. The terminal double bond and the secondary alcohol groups can be targeted in oxidation reactions. While specific studies on the comprehensive oxidation of the this compound molecule are not detailed in the provided research, the general principles of organic chemistry suggest these sites would be reactive.
Conversely, reduction reactions are integral to the synthesis and interconversion of this compound and its analogues. The synthesis of this compound itself can be achieved via the reduction of its corresponding alkyne, avocadyne. acs.org Furthermore, the terminal alkene of this compound can be fully reduced to yield the saturated analogue, avocadane. acs.org This transformation from an unsaturated to a saturated carbon chain demonstrates a key reduction reaction involving the this compound scaffold. acs.org
Nucleophilic Substitution Reactions of this compound Derivatives
The this compound molecule possesses primary and secondary hydroxyl groups, which are potential sites for nucleophilic substitution reactions. While the direct literature on nucleophilic substitution reactions of this compound derivatives is not extensive, the reactivity of these functional groups can be inferred from the general principles of organic chemistry. These reactions are pivotal for introducing new functional groups, which can modulate the biological activity of the parent compound.
The hydroxyl groups of this compound can be converted into better leaving groups, such as tosylates or mesylates, to facilitate nucleophilic attack. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would yield the corresponding tosylated this compound derivative. This derivative can then undergo SN2 reactions with a variety of nucleophiles.
Potential nucleophilic substitution reactions on activated this compound derivatives could include:
Halogenation: Reaction with halide ions (e.g., NaBr, NaI) to produce halogenated this compound derivatives.
Azide (B81097) Formation: Introduction of an azide group using sodium azide (NaN3), which can be further transformed into an amine or used in click chemistry.
Etherification: Formation of ethers by reacting with alkoxides.
Thiolation: Introduction of a thiol group using a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH).
The stereochemistry of these reactions is a critical consideration. In an SN2 reaction, an inversion of configuration at the chiral center is expected. Given that the biological activity of this compound is dependent on its stereochemistry, controlling the outcome of these reactions is paramount for generating biologically active derivatives. nih.gov
Table 1: Potential Nucleophilic Substitution Reactions on an Activated this compound Derivative (e.g., this compound-4-tosylate)
| Nucleophile | Reagent Example | Product Functional Group | Potential Application of Product |
| Azide | Sodium azide (NaN3) | Azido-avocadene | Precursor for amines, triazoles (via click chemistry) |
| Halide (Iodide) | Sodium iodide (NaI) | Iodo-avocadene | Intermediate for further C-C bond formation |
| Thiolate | Sodium thiomethoxide (NaSMe) | Thioether | Modulation of biological activity |
| Cyanide | Sodium cyanide (NaCN) | Cyano-avocadene | Chain extension, precursor for carboxylic acids or amines |
It is important to note that the presence of multiple hydroxyl groups in this compound necessitates the use of protecting group strategies to achieve regioselectivity in these substitution reactions.
Synthetic Strategies for this compound Analogues and Conjugates
The synthesis of this compound analogues and conjugates is a key strategy for investigating its mechanism of action and for developing new therapeutic agents with improved properties.
This compound Analogues:
The de novo asymmetric synthesis of all possible stereoisomers of this compound has been reported, providing a powerful tool for studying the impact of stereochemistry on its biological activity. nih.govacs.orgacs.org This stereodivergent synthesis was accomplished in 4-6 steps from an achiral acylpyruvate derivative, utilizing a sequence of a Noyori asymmetric reduction, a diastereoselective reduction of a β-hydroxyketone, and an ester reduction. nih.govacs.orgacs.org
Analogues with modified alkyl chains can also be synthesized to probe the importance of the lipid tail for biological function. This can be achieved by starting with different fatty acid-derived building blocks in the synthetic sequence. For example, analogues with varying degrees of unsaturation or different chain lengths could be prepared.
This compound Conjugates:
Conjugation of this compound to other molecules, such as fluorescent dyes, biotin, or therapeutic agents, can be a valuable approach for various applications. For instance, a fluorescently labeled this compound could be used to visualize its uptake and distribution within cells.
The synthesis of such conjugates would typically involve the functionalization of one of this compound's hydroxyl groups to introduce a reactive handle for conjugation. This could be achieved through esterification or etherification with a linker molecule containing a terminal functional group amenable to conjugation, such as a carboxylic acid, amine, or azide.
General strategies for the preparation of lipid-drug conjugates often involve the formation of ester, amide, or carbamate (B1207046) linkages. researchgate.netnih.gov These strategies can be adapted for the conjugation of this compound. For example, a drug with a carboxylic acid group could be coupled to one of the hydroxyl groups of this compound using standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC).
Purity Assessment and Scale-Up Considerations in Synthetic Production
Purity Assessment:
Ensuring the purity of synthetically produced this compound is critical for accurate biological evaluation. A combination of chromatographic and spectroscopic techniques is typically employed for purity assessment.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of non-volatile compounds like this compound. thieme-connect.denih.govresearchgate.net Reversed-phase HPLC with a suitable detector, such as a UV detector (if a chromophore is present or introduced) or an evaporative light scattering detector (ELSD), can be used to separate this compound from any impurities. The peak purity can be further assessed using a diode array detector (DAD). thieme-connect.de
Gas Chromatography (GC): For volatile derivatives of this compound, such as silylated ethers, gas chromatography can be a powerful analytical tool. syr.edu
Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), provides information about the molecular weight of the synthesized compound and can help in the identification of impurities. thieme-connect.de
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for confirming the structure of the synthesized this compound and for detecting any structural isomers or impurities.
Table 2: Analytical Techniques for Purity Assessment of Synthetic this compound
| Technique | Information Provided |
| HPLC-UV/ELSD/DAD | Purity, presence of non-volatile impurities, peak purity |
| GC-FID | Purity of volatile derivatives, presence of volatile impurities |
| LC-MS | Molecular weight confirmation, identification of impurities |
| NMR (1H, 13C) | Structural confirmation, detection of isomeric impurities |
Scale-Up Considerations:
Transitioning the synthesis of this compound from a laboratory scale to a larger, preparative scale presents several challenges. Key considerations for the scale-up of bioactive lipid synthesis include: acs.orgmdpi.com
Reagent Cost and Availability: The cost and availability of starting materials and reagents for a multi-step synthesis can become significant at a larger scale.
Reaction Conditions: Reactions that are manageable on a small scale, such as those requiring very low temperatures or inert atmospheres, can be more challenging to implement on a large scale.
Purification: Chromatographic purification, which is common in laboratory-scale synthesis, can be cumbersome and expensive for large quantities of material. Alternative purification methods like crystallization or distillation (if applicable to intermediates) should be explored.
Process Safety: A thorough safety assessment of all chemical transformations and handling procedures is essential for large-scale production.
Product Stability: The stability of this compound and its synthetic intermediates under storage and processing conditions needs to be evaluated.
The oily nature and potentially absent chromophore of this compound can present unique challenges for both purification and analytics during scale-up. acs.org The development of a robust and scalable synthetic route is crucial for enabling further preclinical and potentially clinical development of this compound and its derivatives.
Advanced Analytical Methodologies for Avocadene Research
Quantitative Analysis of Avocadene in Biological and Synthetic Matrices
Quantitative analysis of this compound aims to determine its concentration in complex samples, such as plant tissues (pulp, seeds) and synthetic mixtures. Liquid Chromatography-Mass Spectrometry (LC-MS) is widely recognized as the preferred method for this due to its superior sensitivity and linear response range compared to other techniques researchgate.netnih.gov.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development and Validation
LC-MS methods for this compound quantification involve careful optimization of chromatographic and mass spectrometric parameters, followed by rigorous validation to ensure reliability.
Chromatographic separation of this compound typically employs reversed-phase columns, such as C18, which are suitable for separating non-polar to moderately polar compounds like fatty alcohols researchgate.net. A common column dimension reported is 2.1 × 100 mm with a particle size of 1.7 µm .
The mobile phase system is critical for achieving optimal separation and peak resolution. Gradient elution is generally preferred to separate this compound from other co-eluting compounds in complex matrices. A typical mobile phase consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a small percentage of an additive like formic acid (e.g., 0.1% formic acid in water/acetonitrile gradient) . Formic acid helps to improve peak shape and enhance ionization efficiency in positive ion mode. Flow rates are optimized to ensure efficient separation while minimizing analysis time, typically ranging from 0.2 to 0.4 mL/min.
Electrospray ionization (ESI) in positive ion mode is the most commonly employed ionization strategy for this compound in LC-MS analysis researchgate.net. This mode is effective for compounds with hydroxyl groups that can be protonated. The protonated molecular ion of this compound, [M+H]+, has a mass-to-charge ratio (m/z) of 287.258 uni.lu.
For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are utilized. MRM offers enhanced selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, which helps to minimize matrix interferences. The specific fragmentation patterns of this compound can be determined through tandem mass spectrometry (MS/MS) experiments.
Method validation is essential to confirm the suitability of the LC-MS method for its intended quantitative application. Key validation parameters include:
Linearity: The method should demonstrate a linear response over a defined concentration range. For this compound, a linear range of 0.1–50 µM (0.03–17.2 ng/µL) with a correlation coefficient (R²) greater than 0.990 has been reported researchgate.netnih.gov.
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentrations that can be reliably detected and quantified, respectively. An LLOQ (Lower Limit of Quantification) of 0.1 µM has been established for this compound researchgate.netnih.gov.
Accuracy: Measured as the closeness of the determined value to the true value. Intra- and inter-assay accuracy for quality control (QC) samples at the LLOQ have shown ≤18.2% percentage error researchgate.netnih.gov.
Precision: Measured as the agreement among replicate measurements. Intra- and inter-assay precision for QC samples at the LLOQ have shown a coefficient of variation (CV) of ≤14.4% researchgate.netnih.gov. For low and high concentrations, accuracy and precision for QC samples were reported to be well below 10% error and CV researchgate.netnih.gov.
Recovery: Assessed by spiking known amounts of this compound into blank matrices and determining the percentage recovered. The use of internal standards, such as deuterated analogs, is crucial for tracking recovery rates and compensating for matrix effects .
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Table 1: Summary of LC-MS Method Validation Parameters for this compound Quantification
| Parameter | Reported Value/Range | Reference |
| Linear Range | 0.1–50 µM (0.03–17.2 ng/µL) | researchgate.netnih.gov |
| Correlation Coefficient (R²) | > 0.990 | researchgate.netnih.gov |
| Lower Limit of Quantification (LLOQ) | 0.1 µM | researchgate.netnih.gov |
| Intra-assay Accuracy (LLOQ) | ≤ 18.2% error | researchgate.netnih.gov |
| Inter-assay Accuracy (LLOQ) | ≤ 18.2% error | researchgate.netnih.gov |
| Intra-assay Precision (LLOQ) | ≤ 14.4% CV | researchgate.netnih.gov |
| Inter-assay Precision (LLOQ) | ≤ 14.4% CV | researchgate.netnih.gov |
Comparative Evaluation of Other Quantitative Analytical Techniques (e.g., NMR, GC-MS)
While LC-MS is favored for this compound quantification, other analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) also play roles in chemical analysis, albeit with different strengths and limitations for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) resolvemass.ca. qNMR offers the advantage of being non-destructive and does not require reference standards for absolute quantification, as the signal intensity is directly proportional to the number of nuclei resolvemass.caamericanpharmaceuticalreview.com. However, for this compound, NMR spectroscopy generally lacks the sensitivity required for trace-level quantification in complex biological matrices compared to LC-MS researchgate.netnih.gov. While it can provide comprehensive information about metabolites in complex samples, its detection limits are typically higher than those of GC-MS or LC-MS resolvemass.caresearchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the analysis of volatile and thermally stable compounds. However, this compound, being a polyhydroxylated fatty alcohol with a relatively high molecular weight (286.45 g/mol ) and multiple hydroxyl groups, is not inherently volatile chem960.comhmdb.ca. Therefore, for GC-MS analysis, this compound would typically require derivatization (e.g., silylation) to increase its volatility and thermal stability. This derivatization step can introduce variability and complexity into the analytical method. Similar to NMR, GC-MS has been noted to lack the quantitative capacity and accuracy of LC-MS for this compound analysis in plant tissues researchgate.netnih.gov. Despite its high sensitivity for volatile compounds, the need for derivatization and potential for degradation during the high-temperature GC process make it less ideal for routine quantitative analysis of this compound compared to LC-MS.
Table 2: Comparative Evaluation of Quantitative Analytical Techniques for this compound
| Technique | Advantages | Disadvantages | Suitability for this compound Quantification |
| LC-MS | High sensitivity, excellent selectivity, linear response range, minimal sample derivatization | Requires skilled operation, matrix effects can occur | Preferred method for quantitative analysis, especially in biological matrices researchgate.netnih.gov |
| NMR | Non-destructive, absolute quantification possible (qNMR), comprehensive structural information | Lower sensitivity compared to LC-MS/GC-MS, higher detection limits, can be time-consuming for complex mixtures | More suitable for structural elucidation; limited for trace quantification researchgate.netnih.govresolvemass.ca |
| GC-MS | High sensitivity for volatile compounds, robust for certain analytes | Requires derivatization for this compound, potential for thermal degradation, less accurate for this compound quantification | Less suitable for routine quantitative analysis of underivatized this compound researchgate.netnih.gov |
Structural Elucidation of this compound and Its Metabolites
Structural elucidation is the process of determining the complete chemical structure of a compound, including its connectivity, stereochemistry, and functional groups criver.com. For this compound and its metabolites, a combination of spectroscopic techniques is employed.
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the most powerful analytical methods for metabolite identification and structural elucidation criver.com. By combining these techniques, scientists can optimize sensitivity, resolution, and absolute structure determination criver.com.
High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which are crucial for determining the elemental composition and molecular formula of this compound and its metabolites criver.com. Fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments provide insights into the connectivity of atoms and the presence of specific functional groups. For this compound, the protonated molecular ion [M+H]+ at m/z 287.258 is a key indicator uni.lu. Analysis of fragment ions can reveal the loss of water molecules or other characteristic fragments related to its hydroxyl groups and alkene moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for definitive structural elucidation.
¹H NMR: Provides information about the number and type of protons in the molecule, their chemical environments, and their connectivity through spin-spin coupling. This helps in identifying the long aliphatic chain, the protons adjacent to hydroxyl groups, and the vinylic protons of the terminal alkene.
¹³C NMR: Reveals the number and type of carbon atoms in the molecule. Chemical shifts can differentiate between sp³, sp², and sp hybridized carbons, as well as carbons bearing oxygen atoms.
Two-Dimensional (2D) NMR techniques:
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, revealing direct connectivity through bonds.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached, confirming C-H assignments.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are spatially close, which is vital for determining the relative stereochemistry of chiral centers, such as the (2R,4R)-configuration of the hydroxyl groups in this compound nih.gov.
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as hydroxyl (-OH) stretching vibrations (broad band around 3300 cm⁻¹) and alkene (C=C) stretching vibrations (around 1640 cm⁻¹) researchgate.net.
By integrating data from these techniques, the precise structure of this compound, including its stereochemistry, can be unequivocally determined. Similarly, for its metabolites, these methods enable the identification of modifications (e.g., oxidation, reduction, conjugation) to the parent this compound structure criver.comresearchgate.netwur.nl.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound, providing detailed insights into its regio- and stereochemistry. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed for this purpose.
¹H NMR Spectroscopy: Key signals in the ¹H NMR spectrum of this compound include a triplet at δ 4.15 ppm (J = 6.5 Hz), attributed to the C-1 hydroxyl protons, and a multiplet at δ 5.38 ppm, corresponding to the C-16 olefinic protons. The presence of a terminal double bond is further confirmed by characteristic signals in the ¹H-NMR spectrum. scholarsresearchlibrary.com
¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon backbone and the presence of various functional groups. The chemical shifts in the ¹³C NMR spectrum confirm the positions of the hydroxyl groups and the terminal double bond. scholarsresearchlibrary.com
2D NMR Spectroscopy: While 1D NMR (¹H and ¹³C) provides significant structural information, advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguous assignments and confirming complex connectivity within the this compound molecule. These methods are particularly valuable for resolving the exact positions of hydroxyl and any potential acetate (B1210297) groups, especially at the 1, 2, and 4 positions of the heptadecene backbone. Typical NMR measurements are performed in deuterated solvents like CDCl₃, utilizing spectrometers operating at 400 MHz for ¹H and 100 MHz for ¹³C. scholarsresearchlibrary.com Proton chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) at δ 0.00 ppm. scholarsresearchlibrary.com
Mass Spectrometry (MS/MS) for Fragmentation Analysis and Isomer Differentiation
Mass spectrometry (MS) techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (MS/MS), are vital for the sensitive quantification, molecular formula validation, and fragmentation analysis of this compound and its isomers.
LC-MS Quantification: A validated LC-MS method has been established for quantifying this compound in synthetic mixtures, demonstrating a linear range of 0.1–50 μM with a high correlation coefficient (R² >0.99). This method typically employs electrospray ionization (ESI) in positive ion mode, with a detected m/z of 287.258 for the [M+H]⁺ ion of this compound. Sample preparation for LC-MS often involves lipid extraction using solvents such as chloroform-methanol, followed by chromatographic separation on C18 columns. Reproducibility is ensured through validation parameters, including intra- and inter-assay precision (coefficient of variation ≤14.4%).
High-Resolution Mass Spectrometry (HRMS): HRMS is used to validate the molecular formula of this compound and its derivatives by providing exact mass measurements. For instance, the exact mass of this compound (C₁₇H₃₄O₃) is reported as 286.25079494 Da. nih.gov For this compound 1-acetate (C₁₉H₃₆O₄), the exact mass is 328.26136 Da.
MS/MS for Fragmentation and Isomer Differentiation: Tandem mass spectrometry (MS/MS), often performed using acquisition independent fragmentation (AIF) or collision-induced dissociation (CID), is employed for detailed fragmentation analysis. This allows for the identification of characteristic fragment ions that can aid in distinguishing between structural isomers. MS/MS analysis can be conducted at high resolution (e.g., 70,000 resolution) across a broad m/z range (e.g., 70–900 m/z), utilizing both negative and positive ion modes. nih.gov Metabolite assignment is typically performed by comparing fragmentation patterns against in-house standard libraries. nih.gov LC-MS/MS is also utilized for targeted measurements of isotopic enrichment in metabolic tracing studies. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies are complementary techniques used to identify the characteristic functional groups present in this compound and to gain insights into its electronic structure.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption and transmission of infrared light, providing information about molecular vibrations, functional groups, and chemical structures. outermost-tech.commrclab.com For this compound, IR absorption spectra indicate the presence of hydroxyl (-OH) and olefinic (C=C) bonds. scholarsresearchlibrary.com Specific absorption bands can be observed for these functional groups, such as broad O-H stretching vibrations around 3300 cm⁻¹ and C=C stretching vibrations around 1640 cm⁻¹. scholarsresearchlibrary.com IR spectra are typically recorded using Fourier Transform Infrared (FTIR) spectrometers. scholarsresearchlibrary.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by molecules, offering insights into their electronic structure and the presence of chromophores. outermost-tech.commrclab.com While this compound's terminal alkene might exhibit absorption in the far UV region, UV-Vis analysis is broadly used for plant extracts containing this compound to predict initial phytoconstituents. ucuenca.edu.ec For instance, avocado extracts have shown maximum absorption in the vicinities of 260-270 nm and 320-360 nm, attributed to various compounds with conjugated systems like flavonoids. ucuenca.edu.ecmsu.edu This technique is valuable for quantitative analysis of compounds with suitable chromophores and for monitoring chemical reactions. outermost-tech.comdrawellanalytical.com
Application of Isotopic Labeling in Metabolic Tracing Studies
Isotopic labeling is a powerful technique for studying the dynamic nature of this compound's metabolism and its involvement in biochemical pathways. By introducing this compound or its precursors labeled with stable isotopes, researchers can track the fate of these molecules within biological systems.
Principles of Isotopic Tracing: Metabolic tracing involves labeling a molecule of interest with a specific isotope, which can then be detected using analytical methods such as mass spectrometry or NMR. bitesizebio.com This approach provides dynamic insights into biological systems, enabling the identification of nutrient sources, the activity of specific metabolic pathways, and metabolic changes under varying conditions. bitesizebio.com It addresses the limitations of metabolomics, which typically provides only static snapshots of metabolite levels. bitesizebio.com
Common Isotopes and Detection: Stable isotopes commonly used in metabolic applications include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H). bitesizebio.com These labeled compounds are physiologically indistinguishable from their endogenous counterparts but are detectable by mass spectrometry due to their altered mass. bitesizebio.com For example, ¹³C-labeled substrates are used in conjunction with ¹³C-isotopomer analysis by gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS to assess metabolic fluxes. nih.govnih.gov
Applications in this compound Research: While specific studies on this compound using isotopic labeling for metabolic tracing were not detailed in the search results, the general principles apply. Given this compound's role as a polyhydroxylated fatty alcohol and its reported biological activities, isotopic labeling could be applied to:
Elucidate Biosynthetic Pathways: Trace the incorporation of labeled precursors (e.g., labeled fatty acids or sugars) into this compound to understand its biosynthesis within avocado plants.
Investigate Metabolic Fate in Biological Systems: If this compound is administered to a biological system (e.g., cell cultures or in vivo models), isotopic labeling could reveal its absorption, distribution, metabolism, and excretion, as well as its incorporation into other biomolecules. This could provide insights into its mechanism of action, particularly concerning its reported effects on fatty acid oxidation.
Quantify Metabolic Fluxes: By measuring the enrichment of labeled atoms in downstream metabolites, researchers can quantify the rates of metabolic pathways involving this compound or its derivatives. This is crucial for understanding the dynamic operation of metabolic networks and identifying potential "futile cycles" or hidden metabolic functions. nih.gov
Challenges and Future Directions in this compound Analytical Chemistry
The analytical chemistry of this compound, like the broader field of analytical chemistry, faces several challenges and is poised for significant advancements.
Current Challenges:
Method Development and Validation: There is a continuous need for the development and validation of new analytical methods that are rapid, highly sensitive, selective, and environmentally friendly ("green"). mdpi.com
Sample Complexity: Analyzing this compound in complex biological matrices (e.g., avocado pulp, seeds, or biological fluids) requires robust sample preparation procedures to minimize matrix effects and ensure accurate quantification. brjac.com.br
Isomer Differentiation: this compound can exist as different stereoisomers, and distinguishing between them analytically can be challenging, often requiring sophisticated chromatographic and spectroscopic techniques.
Miniaturization and Reproducibility: While miniaturization of analytical devices offers benefits like reduced solvent usage and smaller sample volumes, it can pose challenges regarding method sensitivity and reproducibility. nih.gov
Data Interpretation and Integration: The increasing complexity of analytical data, especially from hyphenated techniques and multi-omics approaches, necessitates advanced data processing and interpretation tools. spectroscopyonline.com
Future Directions:
Enhanced Hyphenated Techniques: Further development and optimization of hyphenated techniques, such as high-resolution LC-MS/MS and GC-MS/MS, will improve sensitivity, selectivity, and throughput for this compound analysis, particularly for trace-level detection and comprehensive metabolomic profiling.
Advanced NMR Techniques: The application of more advanced 2D and 3D NMR techniques, potentially coupled with cryoprobes and higher magnetic fields, will enable more detailed structural and conformational analysis, especially for complex this compound derivatives or when working with limited sample quantities.
Automated Spectral Interpretation: AI algorithms could assist in the rapid and accurate interpretation of complex NMR and MS spectra, facilitating structural elucidation and compound identification.
Predictive Modeling: ML models could predict this compound's analytical properties or its metabolic fate based on structural features, guiding experimental design.
Optimization of Analytical Methods: AI could optimize chromatographic separation conditions or MS parameters for improved this compound detection and quantification.
Green Analytical Chemistry: Future research will continue to focus on developing more sustainable and environmentally friendly analytical methods, including reducing solvent consumption, minimizing waste generation, and exploring alternative sample preparation techniques. brjac.com.brnih.gov
Spatial and Temporal Metabolic Tracing: Addressing the temporal and spatial complexities in metabolic tracing studies using isotopic labeling will require novel approaches, potentially integrating imaging techniques with high-resolution mass spectrometry to map this compound metabolism at a cellular or tissue level. nih.gov
Development of Certified Reference Materials: The availability of certified reference materials for this compound and its key metabolites would significantly improve the accuracy and comparability of analytical results across different laboratories.
These advancements will not only enhance the understanding of this compound's chemistry and biology but also contribute to its potential applications in various fields, from natural product research to health sciences.
Mechanistic Investigations of Avocadene Biological Activities Pre Clinical Focus
Modulation of Cellular Metabolism via Fatty Acid Oxidation (FAO) Inhibition
Avocadene has been shown to modulate cellular metabolism, notably through the inhibition of fatty acid oxidation. This mechanism is critical to its observed biological effects. Studies indicate that this compound, either as a single agent or as part of the Avo-B mixture, demonstrates efficacy through a consistent mechanism involving FAO inhibition and increased glucose oxidation nih.gov.
This compound's mechanism of action primarily involves targeting mitochondria, leading to the disruption of energy metabolism in various cell types . The structural features of this compound contribute to its ability to modulate mitochondrial metabolism . Inhibition of FAO by this compound, particularly as a component of Avo-B, leads to decreased downstream mitochondrial metabolism nih.gov.
The inhibition of FAO by this compound, particularly as part of the Avo-B mixture, impacts cellular bioenergetics. In models of diet-induced obesity, Avo-B has been shown to inhibit excessive FAO and restore glucose oxidation, leading to a lowering of mitochondrial reactive oxygen species (ROS) and improved insulin (B600854) responsiveness in muscle and pancreatic cells researchgate.netuoguelph.ca. Conversely, in the context of acute myeloid leukemia (AML) cells, Avocatin B has been reported to cause glutathione (B108866) system disorder and increase ROS levels by affecting the citric acid cycle and inhibiting fatty acid oxidation ajlifesciences.com. These differential effects on redox state may depend on the specific cellular context and disease state.
A notable characteristic of this compound's activity is its selective toxicity towards diseased cells while largely sparing healthy ones. Both this compound and avocadyne (B107709), as constituents of Avo-B, have been shown to induce selective leukemic cell death without significantly affecting the ability of healthy donor cells to form colonies uoguelph.ca. This compound, as part of Avo-B, demonstrates specificity in its cytotoxicity towards acute myeloid leukemia (AML) cells, a malignancy reliant on high rates of FAO, while not affecting non-cancer cell lines such as HEK293 and MRC7 nih.gov. Furthermore, in models of lipotoxicity, cells treated with Avo-B experienced FAO inhibition but remained viable at concentrations that were cytotoxic to AML cells, underscoring its differential effects nih.gov.
Anticancer Activity in In Vitro and In Vivo Models
This compound has garnered attention for its potential anticancer activities, particularly in the context of hematological malignancies. As a component of Avocatin-B, this compound contributes to the observed efficacy against various disease types, including acute myeloid leukemia nih.gov.
This compound contributes to the anticancer effects observed in hematological malignancies, notably acute myeloid leukemia (AML). AML cells exhibit an abnormal reliance on high rates of mitochondrial FAO compared to normal blood cells, making FAO inhibition a promising therapeutic strategy nih.govuoguelph.ca. This compound, as a constituent of Avocatin-B, has been shown to eliminate leukemia cells by suppressing fatty acid oxidation both in vivo and in vitro, while sparing healthy blood cells researchgate.netnih.gov.
In in vitro studies, this compound has demonstrated selective leukemic cell death. For instance, this compound induced cell death in TEX cells (an AML cell line) with an IC50 value of 6.62 µg/mL uoguelph.ca. This selective toxicity highlights its potential as a targeted therapy for leukemia.
Table 1: this compound Content in Avocado nih.gov
| Source Tissue | Mean this compound Amount (mg/g avocado) |
| Pulp | 0.22 ± 0.04 |
| Seed | 0.43 ± 0.04 |
Table 2: this compound Efficacy in Acute Myeloid Leukemia Cells uoguelph.ca
| Cell Line | IC50 (µg/mL) |
| TEX cells | 6.62 |
Induction of Apoptosis and Cell Cycle Modulation
This compound, particularly as a component of Avocatin-B, has been shown to induce apoptosis in leukemia cells, including acute myeloid leukemia (AML) cells and leukemia stem cells, while exhibiting selectivity by sparing healthy hematopoietic cells nih.gov. This selective cytotoxicity is linked to its ability to disrupt cellular metabolism through the inhibition of fatty acid oxidation (FAO) nih.gov. Research indicates that this FAO inhibition leads to a reduction in NADPH levels and an elevation of reactive oxygen species (ROS), subsequently triggering ROS-dependent apoptosis in leukemia cells.
Effects on Cancer Cell Proliferation and Viability
Preclinical studies consistently demonstrate that this compound, as part of the Avocatin-B mixture, significantly reduces the proliferation and viability of AML cell lines nih.gov. Avocatin-B has exhibited potent activity against leukemia cell lines, with inhibitory concentration 50 (IC50) values of 3.10 ± 0.14 µM in TEX cells and 11.53 ± 3.32 µM in OCI-AML2 cells. While avocadyne is often cited as the more potent FAO inhibitor within the Avocatin-B mixture, this compound alone has also been reported to induce selective leukemic cell death, demonstrating an IC50 of 6.62 µg/mL in TEX cells.
Table 1: Inhibitory Concentration 50 (IC50) Values in AML Cell Lines
| Compound/Mixture | Cell Line | IC50 (µM) | IC50 (µg/mL) | Reference |
| Avocatin-B | TEX cells | 3.10 ± 0.14 | - | |
| Avocatin-B | OCI-AML2 | 11.53 ± 3.32 | - | |
| This compound | TEX cells | - | 6.62 |
Activity against Solid Tumor Cell Lines
Despite its efficacy against acute myeloid leukemia, studies have indicated that this compound, as part of Avocatin-B, does not exhibit significant cytotoxicity against solid tumor cell lines, multiple myeloma cells, or various non-cancer cell lines, including HEK293 and MRC7. This suggests a selective mechanism of action that targets specific metabolic vulnerabilities present in certain hematological malignancies.
Metabolic Regulation and Therapeutic Implications in Pre-Clinical Models
This compound's capacity to modulate metabolic pathways extends to its potential therapeutic implications in preclinical models of metabolic disorders.
Reversal of Insulin Resistance in Diet-Induced Metabolic Dysregulation
This compound, particularly when formulated as Avocatin-B, has demonstrated the ability to reverse insulin resistance in preclinical models of diet-induced obesity (DIO) nih.gov. Oral administration of Avocatin-B in DIO mouse models has been observed to slow weight gain, improve whole-body glucose tolerance, and restore insulin sensitivity. This beneficial effect is directly linked to its mechanism of suppressing abnormally high rates of fatty acid oxidation (FAO), which are often a hallmark of insulin resistance.
Influence on Glucose Oxidation and Lipid Homeostasis
This compound's metabolic benefits are primarily mediated through its influence on glucose oxidation and lipid homeostasis. By inhibiting FAO, this compound (as part of Avocatin-B) facilitates a metabolic shift towards increased glucose oxidation. This shift has been shown to improve insulin responsiveness in C2C12 myotubes (mouse skeletal muscle cells) and enhance glucose-stimulated insulin secretion in INS-1 (832/13) cells (rat pancreatic β-cell line). In lipotoxic mouse models, treatment with Avocatin-B resulted in a decrease in blood plasma glucose levels and a restoration of triacylglyceride levels to those observed in non-lipotoxic conditions, underscoring its positive impact on systemic lipid homeostasis.
Antimicrobial and Antiviral Activity
Beyond its roles in cancer and metabolic regulation, this compound also exhibits notable antimicrobial and antiviral properties in preclinical studies. This compound has been reported to strongly inhibit the growth of Gram-positive bacteria nih.gov. Studies have demonstrated its potent antimicrobial activity against foodborne pathogens such as Listeria monocytogenes, significantly reducing bacterial counts within hours, even under refrigerated storage conditions nih.gov. An avocado seed extract, rich in this compound and persenone A, showed superior efficacy against spore-forming bacteria including Clostridium sporogenes, Clostridium perfringens, Bacillus subtilis, and Alicyclobacillus acidocaldarius when compared to certain commercial food preservatives.
In addition to its antibacterial effects, this compound has also been noted for its potential antiviral activity. It has been reported to impede viral replication, including that of the dengue virus nih.gov. While its structural analogue, avocadyne, is also recognized for its antiviral properties, this compound contributes to the broader spectrum of biological activities observed in avocado-derived compounds.
Table 2: Antimicrobial Activity of Avocado Seed Extract (Avosafe®) Against Gram-Positive Bacteria
| Microorganism (Gram-Positive) | Inhibition Zone Diameter (mm) at 15 µ g/disc | Reference |
| Clostridium sporogenes | High efficacy (2-4x higher than controls) | |
| Clostridium perfringens | High efficacy (2-4x higher than controls) | |
| Bacillus subtilis | High efficacy (2-4x higher than controls) | |
| Alicyclobacillus acidocaldarius | High efficacy (2-4x higher than controls) | |
| Listeria monocytogenes | Complete inhibition (undetectable within 3h at 4°C) | nih.gov |
| Staphylococcus aureus | Inhibition observed (less than spore-formers) |
Molecular and Cellular Interaction Studies
Investigation of Receptor Binding and Downstream Signaling Pathway Modulation
Current pre-clinical research indicates that this compound primarily exerts its biological effects not through direct binding to classical cellular receptors, but by targeting key metabolic enzymes, leading to significant downstream modulation of cellular signaling pathways. The central mechanism identified for this compound involves the inhibition of mitochondrial fatty acid oxidation (FAO).
Specifically, this compound has been shown to bind to very long-chain acyl-CoA dehydrogenase (VLCAD), an essential enzyme within the fatty acid oxidation pathway. This direct enzymatic inhibition disrupts the cellular energy metabolism, which is critical for the survival and proliferation of certain cell types, notably acute myeloid leukemia (AML) cells. The suppression of FAO by this compound leads to a cascade of downstream effects, including the induction of selective apoptosis in leukemia cells, while sparing healthy cells.
Beyond its anti-leukemic effects, this compound's modulation of fatty acid oxidation pathways contributes to its ability to reverse insulin resistance observed in diet-induced obesity models. The disruption of FAO influences cellular energy homeostasis and metabolic signaling, which are crucial for maintaining insulin sensitivity. While specific receptor binding data for this compound are not extensively reported in the literature, its established role as an FAO inhibitor, particularly targeting VLCAD, underscores its profound impact on fundamental metabolic and associated signaling pathways that govern cell survival, proliferation, and metabolic health.
Elucidation of Structure-Activity Relationships in Biological Systems
The biological activities of this compound are intricately linked to its unique chemical structure, and studies have begun to elucidate the specific moieties critical for its observed effects. This compound's defining structural features include its 17-carbon long aliphatic chain, the terminal alkene (double bond), and the hydroxyl groups at positions C-2 and C-4, which are present in a syn-(2R,4R) stereochemical configuration. nih.govuni.lu These elements collectively contribute to its ability to modulate mitochondrial metabolism and exhibit selective biological activity.
A comparative analysis with avocadyne, a closely related avocado-derived acetogenin (B2873293), highlights the significance of subtle structural differences. This compound and avocadyne share a similar polyhydroxylated fatty alcohol backbone but differ in their terminal unsaturation: this compound possesses a terminal alkene, whereas avocadyne features a terminal triple bond. This distinction is crucial, as it leads to divergent primary biological activities. While avocadyne is primarily recognized for its anti-leukemic and anti-viral properties, this compound demonstrates potent antimicrobial activity, particularly against Gram-positive bacteria.
Furthermore, the presence of free hydroxyl groups on the this compound molecule appears to be vital for its activity. Studies on structurally similar compounds, such as avocadyne derivatives, have shown that the addition of an acetoxy group to the primary alcohol can lead to a complete attenuation of anti-AML activity. This suggests that the hydroxyl functionalities play a critical role in the compound's interaction with its biological targets, including VLCAD, and subsequent downstream effects.
Detailed Research Findings: Antimicrobial Activity
This compound and acetogenin-enriched extracts containing it have demonstrated notable antimicrobial efficacy against various bacterial strains. Research indicates potent activity against Gram-positive microbes.
The following table summarizes key findings regarding the antimicrobial activity of this compound and related avocado acetogenin extracts:
| Compound/Extract | Target Microorganism | Activity Metric | Value (Concentration) | Reference |
| This compound (or "this compound") | Staphylococcus aureus | MIC | ~1 µg/mL | |
| AcO-avocadene (2) | Clostridium sporogenes | MIC | 3.9–9.8 ppm | |
| Avosafe® (containing AcO-avocadene and persenone A) | Listeria monocytogenes | MIC | 3.9–15.6 ppm | |
| Avosafe® (containing AcO-avocadene and persenone A) | Clostridium sporogenes (endospores) | MIC | 3.9 ppm |
Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
These findings underscore the importance of this compound's structural integrity, particularly its terminal unsaturation and hydroxyl groups, in mediating its specific biological actions, including its role as an FAO inhibitor and its antimicrobial properties. The distinct activities observed between this compound and avocadyne emphasize the precision required in understanding the structure-activity relationships within the acetogenin class for potential therapeutic development.
Pre Clinical Research Models and Experimental Design
Cellular and Biochemical In Vitro Models
In vitro studies are fundamental for understanding the direct cellular and biochemical impacts of Avocadene, providing controlled environments to explore its mechanisms of action and efficacy.
Establishment of Relevant Cell Culture Systems for Efficacy Testing
The efficacy of this compound has been extensively evaluated in various cell culture systems, particularly those relevant to its identified anti-cancer and metabolic properties. Leukemia cell lines, such as TEX (TLS-ERG immortalized leukemia cells) and AML2 (OCI-AML2, acute myeloid leukemia cells), have been widely utilized to investigate this compound's cytotoxic effects. hmdb.cauni.lunih.govsigmaaldrich.comthegoodscentscompany.com These models are crucial for assessing the compound's ability to induce apoptosis and reduce cell viability in malignant cells. For instance, studies have reported potent cytotoxicity of this compound, or mixtures containing it (like Avocatin-B), against these leukemia cell lines. hmdb.canih.govthegoodscentscompany.com
Beyond oncology, cell culture systems have also been established to study this compound's metabolic effects. C2C12 myotubes (mouse skeletal muscle cells) and INS-1 (832/13) cells (rat pancreatic β-cell line) have been employed to explore its impact on glucose metabolism and insulin (B600854) action, particularly in models of lipotoxicity. contaminantdb.ca The establishment of these diverse cell lines allows for targeted investigation into this compound's multi-faceted biological activities.
Enzyme Inhibition Assays and Metabolic Flux Analysis
This compound primarily exerts its biological effects by suppressing mitochondrial fatty acid oxidation (FAO). hmdb.canih.govsigmaaldrich.com Enzyme inhibition assays have been instrumental in identifying key molecular targets within this pathway. Research indicates that this compound, or its related compounds, directly inhibits very long-chain acyl-CoA dehydrogenase (VLCAD), a crucial enzyme in the FAO pathway. hmdb.cauni.luthegoodscentscompany.combiosynth.com This inhibition leads to a disruption of energy metabolism in susceptible cells, such as leukemia cells, contributing to their selective cell death while sparing normal cells. hmdb.cauni.lu
In addition to FAO inhibition, some studies have suggested this compound's potential to inhibit fatty acid synthase (FAS), an enzyme involved in fatty acid production, as observed in rat liver cells. sigmaaldrich.com
Metabolic flux analysis (MFA) is a powerful technique used to quantitatively examine the production and consumption rates of metabolites within a biological system, thereby elucidating intracellular metabolic fluxes. In the context of this compound, MFA has been applied to understand its impact on mitochondrial metabolism. Studies have shown that this compound's inhibition of excessive FAO can lead to a restoration of glucose oxidation, which is critical for restoring insulin action in certain cell types. uni.lucontaminantdb.ca This highlights how this compound modulates energy metabolism by shifting cellular reliance from fatty acid oxidation towards glucose utilization. uni.lucontaminantdb.ca
Table 1: Representative IC₅₀ Values of this compound (or Avocatin-B containing this compound) in Leukemia Cell Lines
| Cell Line | IC₅₀ (μM) | Reference |
| TEX | 2.33 ± 0.10 | nih.gov |
| OCI-AML2 | 11.41 ± 1.87 | nih.gov |
| OCI-AML2 | 11.53 ± 3.32 | thegoodscentscompany.com |
| AML cell lines | ~3.10 | hmdb.ca |
High-Throughput Screening Methodologies for Compound Evaluation
High-throughput screening (HTS) methodologies are crucial in the early phases of drug discovery for rapidly evaluating large libraries of compounds against specific biological targets or cellular phenotypes. While direct detailed HTS data solely for this compound is not extensively reported in the provided context, the general principles of HTS are applicable to its evaluation and the development of its derivatives. HTS involves miniaturized assays and automation to quickly identify "hits" that show desired activity. This approach allows for efficient screening of this compound and its analogs to identify those with optimal biological activity, such as potent FAO inhibition or antimicrobial effects. nih.gov The data generated from HTS campaigns can guide further compound selection and structure-activity relationship (SAR) studies.
Translational In Vivo Animal Models
Translational in vivo animal models are indispensable for validating the efficacy and pharmacodynamic effects observed in in vitro studies, providing insights into the compound's behavior within a complex living system.
Selection of Appropriate Animal Models for Disease-Specific Studies
The selection of animal models for this compound research is dictated by the specific disease indications being investigated. For its anti-leukemia properties, NOD/SCID gamma (NSG) mice have been utilized for xenotransplant and engraftment studies. uni.lunih.gov These immunocompromised mice allow for the engraftment and study of human leukemia cells, providing a relevant model to assess this compound's ability to reduce leukemia burden in vivo. uni.lunih.gov
In the context of metabolic disorders, particularly diet-induced obesity (DIO) and related pathologies, mouse models of DIO have been employed. contaminantdb.ca These models are crucial for evaluating this compound's effects on weight gain, glucose tolerance, and insulin resistance in a systemic manner. contaminantdb.ca
Furthermore, for its anthelmintic properties, mice infected with parasitic nematodes such as Heligmosomoides polygyrus have served as in vivo models to determine the compound's efficacy against gastrointestinal infections. These diverse animal models collectively contribute to a comprehensive understanding of this compound's therapeutic potential across different disease areas.
Evaluation of Efficacy and Pharmacodynamic Effects in Disease Animal Models
In vivo studies have demonstrated promising efficacy and pharmacodynamic effects of this compound. In leukemia models, research involving animal models has shown encouraging results regarding the compound's ability to reduce leukemia engraftment in mice. nih.gov This suggests that this compound's in vitro anti-leukemia activity translates to a reduction in tumor burden in vivo. nih.gov
In diet-induced obesity mouse models, oral administration of a mixture containing this compound (Avocatin-B) has been shown to slow weight gain, improve whole-body glucose tolerance, reverse insulin resistance, and increase postprandial skeletal muscle glucose utilization. contaminantdb.ca These findings highlight this compound's potential as a metabolic modulator.
For anthelmintic applications, studies using H. polygyrus-infected mice have shown that this compound-related compounds can lead to consistent and significant reduction in parasitic burden compared to placebo controls. The pharmacodynamic effects observed in these animal models further support the diverse therapeutic applications of this compound by demonstrating its impact on disease progression and physiological parameters.
Biodistribution and Pharmacokinetic Assessments in Animal Systems
Biodistribution and pharmacokinetic (PK) studies are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted within a living system. appliedstemcell.com For this compound, such assessments have been conducted primarily in mouse models, often as part of studies on Avocatin B, the 1:1 mixture of this compound and avocadyne (B107709). nih.govuoguelph.cauoguelph.ca
A pilot pharmacokinetic evaluation of Avocatin B (AVO) delivered via self-emulsifying drug delivery systems (SEDDS) in C57BL/6J mice demonstrated appreciable accumulation of this compound in whole blood and its biodistribution to key target tissues. nih.govresearcher.life Following a 100 mg/kg oral bolus dose of AVO SEDDS, the maximum concentration (Cmax) of this compound in whole blood was reported to be 1544.83 ng/mL. nih.gov
Table 1: this compound Concentration in Mouse Whole Blood (Pilot PK Study)
| Parameter | Value (ng/mL) |
| Cmax (this compound) | 1544.83 nih.gov |
Tissues analyzed for this compound quantification included bone marrow, heart, pancreas, liver, gonadal fat pad, inguinal fat pad, and brain. nih.gov Notably, biodistribution analysis indicated accumulation in the mouse liver, suggesting that this compound may undergo biotransformation into secondary metabolites such as fatty aldehydes and fatty acids. uoguelph.ca Researchers emphasize the need for further studies utilizing radiolabeled stable-isotopes to comprehensively quantify both the parent compounds and their metabolites in various biological matrices like whole blood, plasma, and tissues. uoguelph.ca
Bioaccessibility studies, conducted using advanced in vitro models like the TNO gastrointestinal model (TIM-1), in conjunction with in vivo bioavailability assessments in mouse models, have shown that Avocatin B (which contains this compound) effectively solubilizes during digestion. Subsequent studies revealed that it circulates in the blood and reaches the bone marrow in quantities deemed pharmacologically relevant. uoguelph.cauoguelph.caresearchgate.net
Advanced Delivery Systems and Formulations for Pre-Clinical Application
The inherent physicochemical properties of this compound, such as its lipophilicity, necessitate the development of advanced delivery systems to optimize its absorption and bioavailability in biological systems. nih.govcreative-biolabs.com
Encapsulation strategies are crucial for improving the delivery of poorly water-soluble compounds like this compound. Self-emulsifying drug delivery systems (SEDDS) represent a promising approach, designed to form fine oil-in-water emulsions upon contact with aqueous gastrointestinal fluids, thereby enhancing solubility and absorption. nih.govmdpi.com
This compound has been successfully incorporated into SEDDS formulations. Research indicates that this compound demonstrates superior performance in SEDDS applications compared to avocadyne, its structural analog. This compound is capable of forming stable microemulsions at concentrations ranging from 0.5% to 2% (w/w) without requiring the application of heat. In contrast, avocadyne necessitates heating to 75°C for 3–5 minutes to achieve similar stability. researchgate.netresearchgate.net Furthermore, a 1:1 mixture of pure this compound and avocadyne (AVO) forms a eutectic system, characterized by a depressed melting point and a disordered crystal structure, which further enhances its solubility and is advantageous for its incorporation into low-energy, biocompatible SEDDS. nih.gov
Table 2: Comparative Performance of this compound and Avocadyne in SEDDS
| Compound | Microemulsion Formation | Heat Requirement | Stability at 0.5-2% (w/w) | Eutectic Behavior (with Avocadyne) |
| This compound | Stable microemulsions researchgate.net | Not required researchgate.net | Yes researchgate.net | Yes nih.gov |
| Avocadyne | Requires heat (75°C) researchgate.net | Yes researchgate.net | No (without heat) researchgate.net | Yes nih.gov |
Beyond SEDDS, avocado seed extract, which contains this compound, has also been successfully encapsulated into zein (B1164903) nanoparticles using a liquid-liquid dispersion method. researchgate.netlsu.edu These this compound-loaded zein nanoparticles (Avo-ZNPs) exhibit favorable characteristics for drug delivery.
Table 3: Characteristics of this compound-Loaded Zein Nanoparticles (Avo-ZNPs)
| Parameter | Range/Value |
| Average Size (Z-average) | 166.9 ± 14.1 to 305.2 ± 16.2 nm lsu.edu |
| Polydispersity Index (PDI) | 0.19–0.26 lsu.edu |
| Surface Charge | −59.5 ± 8.1 to −32.9 ± 0.4 mV lsu.edu |
| Entrapment Efficiency (EE) | Up to 82% lsu.edu |
| Loading Capacity (LoC) | Up to 14.8% lsu.edu |
The encapsulation of avocado polyols (including this compound) within SEDDS has been shown to significantly increase their potency and bioactivity in in vitro cytotoxicity studies against acute myeloid leukemia cell lines, demonstrating an improvement over conventional cell culture delivery systems. researchgate.netresearchgate.net
The evaluation of bioaccessibility and bioavailability in animal models is crucial for predicting the in vivo performance of this compound formulations. Bioaccessibility refers to the fraction of a compound that is released from its matrix in the gastrointestinal tract and becomes available for absorption, while bioavailability is the proportion of the administered compound that reaches the systemic circulation in an unchanged form. nc3rs.org.ukharvestplus.org
Pilot pharmacokinetic studies using Avocatin B (AVO) SEDDS in C57BL/6J mice have provided insights into the bioavailability and biodistribution of this compound. These studies confirmed that this compound, when delivered via SEDDS, accumulates appreciably in whole blood and distributes to key metabolically active tissues. nih.govresearcher.life
Further bioaccessibility studies, particularly those employing dynamic in vitro digestion models such as the TIM-1 system, have demonstrated that Avocatin B (containing this compound) effectively solubilizes during simulated digestion. uoguelph.caresearchgate.net Subsequent in vivo assessments in mouse models have confirmed that the solubilized compound circulates in the bloodstream and reaches the bone marrow in pharmacologically relevant concentrations. uoguelph.cauoguelph.ca Despite these findings, researchers highlight the need for more comprehensive studies to fully confirm the bioaccessibility and bioavailability of dietary this compound specifically, and to account for any potential biotransformation into secondary metabolites. uoguelph.cauoguelph.ca A full-scale pharmacokinetic evaluation comparing oral and intravenous doses would be necessary to determine the absolute bioavailability of this compound. uoguelph.ca
Ethical Considerations and Regulatory Frameworks for Pre-Clinical Studies
Ethical considerations and adherence to robust regulatory frameworks are paramount in the conduct of pre-clinical studies involving chemical compounds like this compound. These studies, often performed in laboratory animals, are fundamental for assessing the safety, toxicity, and efficacy of potential new drugs before their progression to human clinical trials. ppd.combiobostonconsulting.com
The ethical landscape of pre-clinical testing is multifaceted, encompassing animal welfare, scientific integrity, and broader societal values. biobostonconsulting.comlindushealth.com The humane treatment of animals is not only a legal requirement but also an ethical imperative, underpinned by guiding principles such as the U.S. Government Principles for the Utilization and Care of Vertebrate Animals Used in Testing, Research, and Training. efpia.euphysiology.org
Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), establish stringent guidelines for the design, conduct, and reporting of pre-clinical studies. ppd.com Compliance with these guidelines is mandatory for obtaining regulatory approval to advance a compound to the next phase of clinical trials. ppd.com A cornerstone of ethical animal research is the implementation of the "3Rs" principles: Replacement, Reduction, and Refinement. These principles are legally enshrined in European Union legislation (Directive 2010/63) and serve as a global framework for animal welfare in research. efpia.eucyrilamarchandblogs.com
Replacement advocates for the use of alternative methods to animal experimentation whenever feasible. cyrilamarchandblogs.com
Reduction aims to minimize the number of animals used in studies while still achieving statistically significant results. nih.gov
Refinement focuses on improving experimental methods to mitigate any potential pain, suffering, or distress experienced by the animals. cyrilamarchandblogs.com
Institutional Animal Care and Use Committees (IACUCs) in the United States, and analogous bodies like Institutional Animal Ethics Committees (IAECs) in other regions, play a critical role in upholding these ethical standards. These committees are responsible for reviewing and approving all experimental protocols involving animals, ensuring that the use of animals is necessary and that appropriate measures are in place to minimize pain and distress. physiology.orgcyrilamarchandblogs.comnih.govbienta.net
Maintaining scientific integrity throughout pre-clinical testing is crucial for the validity and consistency of research findings. This involves transparent reporting, robust study design, objective data analysis, and strict adherence to Good Laboratory Practices (GLP). biobostonconsulting.com
There is a growing global movement towards reducing reliance on animal testing, with increasing emphasis on the development and adoption of New Approach Methodologies (NAMs). These include technologies such as organ-on-a-chip systems, microphysiological systems, and sophisticated computational modeling. nc3rs.org.ukcyrilamarchandblogs.comanimalfreescienceadvocacy.org.au The FDA, for instance, has announced a roadmap to transition away from routine animal testing in pre-clinical safety and toxicity studies, with the goal of making animal studies the exception rather than the norm within the next three to five years. animalfreescienceadvocacy.org.au This shift reflects a commitment to advancing human-relevant science while enhancing animal welfare. animalfreescienceadvocacy.org.au
Future Research Directions and Translational Perspectives
Exploration of Novel Avocadene Derivatives with Enhanced Biological Specificity
A critical direction for this compound research involves the systematic exploration of novel derivatives to enhance its biological specificity and potency. Given its polyhydroxylated fatty alcohol structure, modifications can be strategically introduced at the hydroxyl groups (C-1, C-2, C-4) and the terminal alkene (C-16) . Strategies include esterification, etherification, and the introduction of various functional groups to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability. For instance, initial studies have already identified acetylated forms like this compound 1-acetate, this compound 2-acetate, and this compound 4-acetate, suggesting potential for structural diversification nih.govuni.lulipidmaps.org.
Structure-activity relationship (SAR) studies will be paramount to identify key pharmacophores responsible for specific biological interactions. This involves synthesizing a library of this compound analogs and systematically evaluating their effects in targeted assays. The goal is to design derivatives that exhibit improved selectivity for specific metabolic pathways or cellular targets, thereby minimizing off-target effects. Furthermore, the development of prodrug strategies could be explored to improve this compound's bioavailability or enable targeted delivery to specific tissues or cellular compartments.
Table 1: Potential Modification Sites and Strategies for this compound Derivatives
| Modification Site | Chemical Strategy | Expected Impact on Properties |
| Hydroxyl Groups | Esterification | Modulate polarity, enhance cell permeability, prodrug formation |
| Etherification | Increase stability, alter metabolic pathways | |
| Terminal Alkene | Hydrogenation | Remove unsaturation, alter metabolic fate |
| Epoxidation | Introduce reactive centers, explore new biological activities | |
| Carbon Chain | Chain shortening/lengthening | Adjust lipophilicity, optimize receptor binding |
| Introduction of polar groups | Improve solubility, modify binding interactions |
Integration of Omics Technologies in Mechanistic Research (e.g., Metabolomics, Proteomics)
To comprehensively unravel this compound's mechanism of action, the integration of high-throughput omics technologies is indispensable. Given its reported effects on fatty acid metabolism, metabolomics will be crucial for identifying global changes in cellular metabolite profiles upon this compound exposure smolecule.com. This can reveal affected metabolic pathways, identify downstream consequences of FAO or FAS inhibition, and uncover previously unknown metabolic targets.
Proteomics, including quantitative proteomics and phosphoproteomics, can identify direct protein targets of this compound and elucidate changes in protein expression or post-translational modifications. This can provide insights into signal transduction pathways modulated by this compound and identify key regulatory proteins involved in its biological effects. Lipidomics could further characterize alterations in lipid composition and dynamics, providing a holistic view of its impact on cellular lipid homeostasis. The synergistic application of these omics approaches will provide a systems-level understanding of this compound's biological footprint, moving beyond isolated observations to a comprehensive network of interactions.
Table 2: Omics Technologies and Their Applications in this compound Mechanistic Research
| Omics Technology | Primary Application | Expected Insights for this compound |
| Metabolomics | Global metabolite profiling | Identification of perturbed metabolic pathways (e.g., fatty acid synthesis, oxidation), biomarker discovery |
| Proteomics | Protein identification and quantification | Discovery of direct protein targets, changes in protein expression, altered signaling pathways |
| Lipidomics | Lipid species analysis | Understanding effects on lipid composition, membrane integrity, and lipid signaling |
| Transcriptomics | Gene expression profiling | Identification of genes regulated by this compound, insights into cellular responses |
Computational Modeling and In Silico Approaches for Target Identification and Drug Design
Computational modeling and in silico approaches offer powerful tools to accelerate this compound research, particularly in target identification and rational drug design. Molecular docking simulations can predict potential binding sites and affinities of this compound and its derivatives with various biological macromolecules, such as enzymes and receptors. This can help prioritize experimental validation of putative targets.
Molecular dynamics (MD) simulations can provide insights into the dynamic interactions between this compound and its targets, offering a more realistic view of binding mechanisms and conformational changes. Virtual screening of large chemical libraries, using this compound as a template or pharmacophore model, can identify novel compounds with similar biological activities or improved properties. Quantitative structure-activity relationship (QSAR) models can be developed to establish mathematical relationships between the chemical structure of this compound derivatives and their observed biological activities, guiding the design of more potent and selective compounds. These computational tools can significantly reduce the time and resources required for experimental screening and optimization.
Development of this compound as a Research Tool for Metabolic Pathway Elucidation
Given its reported ability to modulate fatty acid metabolism, this compound holds significant promise as a valuable research tool for elucidating complex metabolic pathways smolecule.com. Its specific inhibitory effects on fatty acid oxidation (FAO) and fatty acid synthase (FAS) suggest it can serve as a chemical probe to dissect the roles of these pathways in various physiological and pathophysiological contexts smolecule.com.
In in vitro cell culture models, this compound can be used to selectively perturb fatty acid metabolism, allowing researchers to observe downstream effects on cellular energetics, lipid accumulation, and cell fate. In in vivo animal models, controlled administration of this compound could help understand the systemic implications of modulating fatty acid metabolism in conditions such as obesity, insulin (B600854) resistance, or certain cancers. By using this compound as a tool, researchers can gain deeper insights into metabolic regulation, identify compensatory mechanisms, and validate potential therapeutic targets.
Potential as a Lead Compound for Pharmaceutical Development Initiatives
This compound's natural origin and unique chemical structure, characterized by its polyhydroxylated fatty alcohol backbone and terminal unsaturation, position it as a promising lead compound for pharmaceutical development initiatives smolecule.comontosight.ai. Natural products often provide novel scaffolds with diverse biological activities, offering a rich source for drug discovery.
The initial findings regarding its influence on mitochondrial metabolism and fatty acid pathways provide a foundation for further optimization smolecule.com. Future efforts will focus on lead optimization, involving medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties. This includes addressing issues such as metabolic stability and bioavailability. Preclinical development will then involve rigorous in vitro and in vivo studies to assess efficacy in relevant disease models, further characterize its mechanism of action, and evaluate its safety profile. The goal is to transform this compound or its optimized derivatives into viable drug candidates for various therapeutic applications.
Considerations for Broadening Academic Research and Therapeutic Applications
Broadening the scope of this compound research and its translational potential requires a multifaceted approach. Fostering interdisciplinary collaborations between organic chemists, biochemists, cell biologists, and computational scientists will be crucial to accelerate discovery. Securing dedicated funding for basic and translational research on natural products and their derivatives is also essential.
Emphasis should be placed on generating robust and reproducible preclinical data to build a strong evidence base for this compound's therapeutic potential. This includes standardized experimental protocols, rigorous statistical analysis, and independent validation of key findings. While specific therapeutic applications are subject to extensive future research, this compound's demonstrated impact on metabolic pathways suggests its relevance in the broader context of metabolic health research. The translation from fundamental scientific understanding to potential therapeutic applications will depend on a systematic and well-resourced research pipeline.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying avocadene in plant tissues, and how do they differ in sensitivity and accuracy?
- Methodological Answer : this compound quantification typically employs liquid chromatography-mass spectrometry (LC-MS) due to its superior sensitivity and linear response range (0.1–50 μM) compared to NMR or GC-MS, which lack quantitative precision. LC-MS protocols involve lipid extraction using solvents like chloroform-methanol, followed by chromatographic separation with C18 columns and detection via electrospray ionization (ESI) in positive ion mode. Validation parameters (e.g., intra-/interassay precision ≤14.4% CV) ensure reproducibility .
Q. How should researchers design experiments to isolate this compound from avocado seed and pulp matrices while minimizing degradation?
- Methodological Answer : Optimal isolation involves homogenizing fresh or lyophilized tissue in inert atmospheres to prevent oxidation. Sequential solvent extraction (e.g., hexane for non-polar lipids, followed by methanol for polar compounds) maximizes yield. Stability studies under varying pH, temperature, and light conditions are critical to identify degradation thresholds. Include internal standards (e.g., deuterated analogs) to track recovery rates during LC-MS analysis .
Q. What are the key steps for validating this compound’s biological activity in preliminary in vitro assays?
- Methodological Answer : Begin with dose-response curves in cell-based models (e.g., leukemia stem cells) using standardized viability assays (MTT/XTT). Normalize results to controls (untreated cells) and positive controls (e.g., doxorubicin). Confirm specificity via siRNA knockdown or competitive inhibition experiments. Triplicate runs and ANOVA (p < 0.05) ensure statistical rigor .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies, particularly regarding its anticancer mechanisms?
- Methodological Answer : Discrepancies may arise from differences in cell lines, this compound purity, or metabolite interference. Conduct comparative meta-analyses of raw datasets to identify confounding variables. Validate mechanisms (e.g., mitochondrial targeting) using orthogonal assays like Seahorse metabolic flux analysis and ROS detection. Cross-reference findings with structural analogs (e.g., avocadyne) to isolate structure-activity relationships .
Q. What experimental frameworks are recommended to assess this compound’s pharmacokinetics and bioavailability in vivo?
- Methodological Answer : Use radiolabeled this compound (e.g., ¹⁴C isotopes) in rodent models to track absorption, distribution, and excretion. Employ LC-MS/MS for plasma/tissue quantification with a lower limit of detection (LLOD) ≤0.01 μM. Pair with bile-duct cannulation to assess enterohepatic recirculation. For bioavailability, compare oral vs. intravenous administration and model data using non-compartmental analysis (NCA) in software like Phoenix WinNonlin .
Q. How can researchers address challenges in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Utilize semi-synthetic approaches starting with natural this compound. Protect hydroxyl groups via silylation (e.g., TBSCl) before functionalizing the alkyl chain. Characterize derivatives using HR-MS and 2D NMR (COSY, HSQC). Screen analogs in high-throughput assays with stringent QC thresholds (e.g., ≥95% purity). Computational docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., STAT3) to prioritize synthesis .
Q. What statistical approaches are most robust for analyzing this compound’s synergistic effects with chemotherapeutics in combinatorial studies?
- Methodological Answer : Apply the Chou-Talalay method to calculate combination indices (CI) using CompuSyn software. Dose-effect matrices (e.g., 4×4) with fixed-ratio combinations (e.g., 1:1, 1:2) identify synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1) interactions. Validate with isobologram analysis and mechanistic studies (e.g., apoptosis vs. autophagy pathways) .
Q. How should researchers ethically design human trials to evaluate this compound’s safety profile, given its natural product status?
- Methodological Answer : Submit protocols to institutional review boards (IRBs) with detailed risk-benefit analyses. Phase I trials should include healthy volunteers dosed orally (escalating from 10–500 mg/day) with rigorous adverse event monitoring (CTCAE v5.0 criteria). Use double-blind, placebo-controlled designs and predefine stopping rules (e.g., ≥Grade 3 toxicity). Publish negative outcomes to avoid publication bias .
Data Presentation and Reproducibility Guidelines
- Tables : Include raw data (e.g., LC-MS peak areas) and processed metrics (e.g., fold-change vs. control) in separate columns. Annotate statistical significance (, , for p < 0.05, 0.01, 0.001) .
- Figures : Use scatter plots for dose-response curves and heatmaps for omics data. Ensure axis labels specify units (e.g., "Concentration (μM)") and error bars represent SEM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
